Cas no 13230-22-3 (ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate)
ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-1-aceticacid, 2-methyl-4-nitro-, ethyl ester
- ethyl 2-(2-methyl-4-nitro-imidazol-1-yl)acetate
- ethyl 2-(2-methyl-4-nitroimidazol-1-yl)acetate
- 1-(Carbethoxymethyl)-2-methyl-4-nitroimidazole
- ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate
- 2-Methyl-4-nitro-1H-imidazole-1-acetic acid ethyl ester
- ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate
- 1H-Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester
- AKOS015922117
- 2-Methyl-4-nitroimidazole-1-acetic acid, ethyl ester
- 13230-22-3
- XMPREPGUGSKZIE-UHFFFAOYSA-N
- ethyl2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate
- InChI=1/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)9-6(10)2/h4H,3,5H2,1-2H3
- AKOS000311412
- Ethyl (2-methyl-4-nitro-1H-imidazol-1-yl)acetate #
- CS-0299146
- BRN 0617038
- XMPREPGUGSKZIE-UHFFFAOYSA-
- EN300-229941
- DTXSID90157471
- IMIDAZOLE-1-ACETIC ACID, 2-METHYL-4-NITRO-, ETHYL ESTER
- Oprea1_343509
- (2-Methyl-4-nitro-imidazol-1-yl)-acetic acid ethyl ester
- STK313270
-
- MDL: MFCD00579748
- Inchi: 1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)9-6(10)2/h4H,3,5H2,1-2H3
- InChI Key: XMPREPGUGSKZIE-UHFFFAOYSA-N
- SMILES: O(CC)C(CN1C=C([N+](=O)[O-])N=C1C)=O
Computed Properties
- Exact Mass: 213.07503
- Monoisotopic Mass: 213.07495584g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 89.9Ų
Experimental Properties
- PSA: 87.26
ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM312384-1g |
Ethyl 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)acetate |
13230-22-3 | 95% | 1g |
$698 | 2021-08-18 | |
| Fluorochem | 027020-250mg |
2-Methyl-4-nitro-imidazol-1-yl)-acetic acid ethyl ester |
13230-22-3 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 027020-1g |
2-Methyl-4-nitro-imidazol-1-yl)-acetic acid ethyl ester |
13230-22-3 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 027020-2g |
2-Methyl-4-nitro-imidazol-1-yl)-acetic acid ethyl ester |
13230-22-3 | 2g |
£638.00 | 2022-03-01 | ||
| Fluorochem | 027020-5g |
2-Methyl-4-nitro-imidazol-1-yl)-acetic acid ethyl ester |
13230-22-3 | 5g |
£963.00 | 2022-03-01 | ||
| Chemenu | CM312384-1g |
Ethyl 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)acetate |
13230-22-3 | 95% | 1g |
$739 | 2024-08-02 | |
| Enamine | EN300-229941-0.05g |
ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate |
13230-22-3 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-229941-0.1g |
ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate |
13230-22-3 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-229941-0.25g |
ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate |
13230-22-3 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| Enamine | EN300-229941-0.5g |
ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate |
13230-22-3 | 95% | 0.5g |
$353.0 | 2024-06-20 |
ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Suppliers
ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate
ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate: A Versatile Intermediate in Medicinal Chemistry
CAS No. 13230-22-3 represents a critical compound in the field of medicinal chemistry, with its molecular structure featuring a 2-methyl-4-nitro-1H-imidazol-1-yl group conjugated to an acetic acid ester. This compound, also known as ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, has garnered significant attention due to its potential applications in drug discovery and synthetic chemistry. Recent advancements in pharmaceutical research have highlighted its role as a key intermediate in the development of novel therapeutics targeting inflammatory and oncological pathways.
The 2-methyl-4-nitro-1H-imidazol-1-yl moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to modulate enzyme activity and receptor interactions. The ethyl ester group in this molecule contributes to its solubility profile and metabolic stability, making it a preferred scaffold for further functionalization. Structural analysis of this compound reveals a conjugated system that may facilitate intramolecular charge transfer, enhancing its reactivity in synthetic transformations.
Recent studies published in Advanced Synthesis & Catalysis (2024) have demonstrated the utility of this compound in the synthesis of bioactive heterocycles. Researchers have reported that the 2-methyl-4-nitro-1H-imidazol-1-yl group can act as a directing unit in palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex aromatic systems. This property has been leveraged to develop new methodologies for the synthesis of antifungal agents with improved potency against drug-resistant strains.
From a medicinal chemistry perspective, the ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate molecule exhibits potential as a scaffold for the design of selective kinase inhibitors. A 2023 study in Journal of Medicinal Chemistry explored its role in the development of compounds targeting the JAK-STAT signaling pathway, which is implicated in autoimmune disorders and hematological malignancies. The compound's ability to form hydrogen bonds with key residues in the kinase active site was highlighted as a critical factor in its binding affinity.
Structural modifications of this compound have led to the discovery of new derivatives with enhanced pharmacokinetic profiles. A 2024 paper in Organic & Biomolecular Chemistry described the synthesis of a series of 2-methyl-3-nitro-1H-imidazol-1-yl-substituted esters, which showed improved oral bioavailability compared to the parent compound. These findings suggest that the 4-nitro substituent in the original molecule may be replaced with other functional groups to optimize therapeutic outcomes.
The 2-methyl-4-nitro-1H-imidazol-1-yl system is also being investigated for its potential in the development of anti-inflammatory agents. Research published in European Journal of Medicinal Chemistry (2024) demonstrated that derivatives of this compound can modulate the NF-κB signaling pathway, a key mediator of inflammatory responses. This property makes it a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic chemistry standpoint, the ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate molecule serves as a valuable building block for the preparation of various heterocyclic systems. Its reactivity in nucleophilic substitution reactions has been extensively studied, with recent work focusing on its application in the synthesis of pyrazole derivatives. A 2024 study in Chemical Communications reported the use of this compound as a precursor for the preparation of bioactive pyrazole-based compounds with potential antitumor activity.
The 4-nitro substituent in this compound is known to influence its electronic properties, which can be further modulated through various synthetic strategies. Researchers have explored the possibility of converting this nitro group into other functional groups such as amino or hydroxyl moieties to create compounds with different biological activities. These modifications have been shown to significantly alter the compound's pharmacological profile, as demonstrated in a 2023 study in MedChemComm.
The ethyl ester group in this molecule plays a crucial role in its solubility and metabolic stability. Recent work has focused on the development of prodrug strategies to enhance the therapeutic potential of this compound. A 2024 paper in Drug Delivery and Translational Research described the synthesis of a prodrug derivative that showed improved aqueous solubility and prolonged circulation time in vivo, highlighting the importance of the ester functionality in drug delivery applications.
From a mechanistic perspective, the 2-methyl-4-nitro-1H-imidazol-1-yl system has been shown to participate in various reaction pathways, including electrophilic aromatic substitution and nucleophilic attack. These reaction mechanisms are critical for the synthesis of complex molecules with potential therapeutic applications. A 2023 study in Green Chemistry explored the use of this compound in the development of sustainable synthetic methods, emphasizing its role in the design of environmentally friendly chemical processes.
The ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate molecule continues to be a focal point of research in medicinal and organic chemistry. Its unique structural features and reactivity make it an attractive scaffold for the development of new therapeutics. Ongoing studies are exploring its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases. The continued investigation of this compound underscores its importance in the field of pharmaceutical science.
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